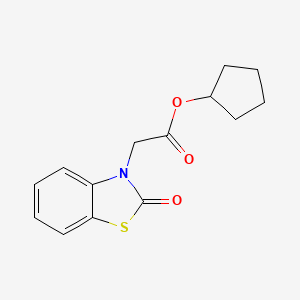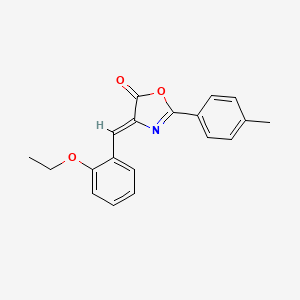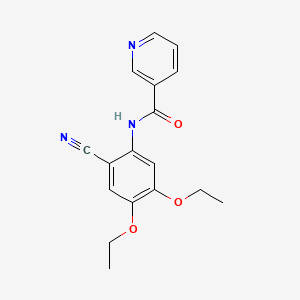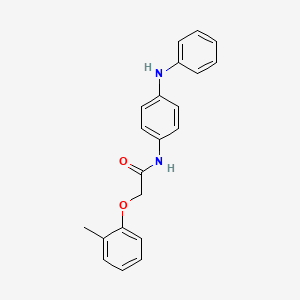![molecular formula C15H14N2S2 B5534482 4-(isopropylthio)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5534482.png)
4-(isopropylthio)-5-phenylthieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives often involves multi-step reactions starting from simple precursors. One common approach for synthesizing pyrimidine derivatives, including those with the thieno[2,3-d] backbone, is through the reaction of amino-substituted thiophenes with various isothiocyanates or other suitable electrophiles under controlled conditions to yield thiourea derivatives, which can then undergo further cyclization and modification reactions to achieve the desired thienopyrimidine structures (Önal et al., 2009).
Molecular Structure Analysis
The molecular structure of 4-(isopropylthio)-5-phenylthieno[2,3-d]pyrimidine and related compounds can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry, along with X-ray crystallography for solid-state analysis. These methods provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions within the compound. For instance, crystal structure analysis reveals that molecules of this class often assume planar conformations, which is significant for their reactivity and interaction with biological targets (Yang et al., 2014).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidine derivatives, including 4-(isopropylthio)-5-phenylthieno[2,3-d]pyrimidine, undergo various chemical reactions based on their functional groups. They can participate in nucleophilic substitution reactions, cyclization reactions, and can be functionalized further through reactions with electrophiles or nucleophiles. Their reactivity is influenced by the electronic properties of the thiophene and pyrimidine rings, as well as the substituents attached to these rings.
Physical Properties Analysis
The physical properties of thienopyrimidine derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in drug formulation and material science. These properties depend on the molecular structure, particularly the nature and position of substituents on the thienopyrimidine core. The introduction of specific functional groups can be used to tailor the physical properties of these compounds for specific applications.
Chemical Properties Analysis
The chemical properties of 4-(isopropylthio)-5-phenylthieno[2,3-d]pyrimidine derivatives, such as acidity, basicity, and reactivity towards various reagents, are defined by their molecular structure. The presence of the pyrimidine ring imparts certain acidic characteristics, while the thiophene ring and substituents like the isopropylthio group influence the compound's electron density and reactivity patterns. These chemical properties are essential for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent.
For further reading and a deeper understanding of 4-(isopropylthio)-5-phenylthieno[2,3-d]pyrimidine and related compounds, including their synthesis, molecular structure, and properties, the following references provide a comprehensive overview: (Önal et al., 2009), (Yang et al., 2014).
Mecanismo De Acción
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Safety and Hazards
While specific safety and hazard information for “4-(isopropylthio)-5-phenylthieno[2,3-d]pyrimidine” is not available in the search results, it’s important to note that proper safety precautions should be taken during the production, storage, transportation, and usage of pyrimidine derivatives to prevent contact, inhalation, and fire hazards .
Direcciones Futuras
Propiedades
IUPAC Name |
5-phenyl-4-propan-2-ylsulfanylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S2/c1-10(2)19-15-13-12(11-6-4-3-5-7-11)8-18-14(13)16-9-17-15/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXHLPKVTLSFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=NC2=C1C(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Isopropylthio)-5-phenylthieno[2,3-d]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS*,7aR*)-5-methyl-2-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5534406.png)
![N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]acetamide](/img/structure/B5534425.png)

![4-[(5-tert-butyl-2-methyl-3-furoyl)amino]benzoic acid](/img/structure/B5534439.png)
![2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5534449.png)
![2-(4-tert-butylphenoxy)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5534455.png)


![2-butyl-8-[(5-methoxy-4-oxo-4H-pyran-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5534496.png)




![3-isopropoxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B5534521.png)